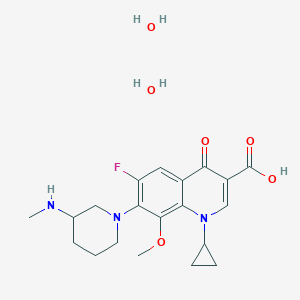

Balofloxacine dihydratée

Vue d'ensemble

Description

Synthesis Analysis

Balofloxacin dihydrate is synthesized through a series of chemical reactions starting from specific quinolone precursors. The synthesis involves protection, reduction, and hydrolysis steps to obtain balofloxacin from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid ethyl ester. Key steps include the use of catalysts for ammonolysis and hydrogenization, boron chelating in acetic anhydride, and condensation with 3-methylaminopiperidine, followed by hydrolysis. This process has been refined to improve yield and efficiency for industrial application, with total yields reported around 58.8% to 68.5% in various studies (Wen, 2007), (Sheng-qun, 2007), (Xin-le, 2014).

Molecular Structure Analysis

The molecular structure of balofloxacin dihydrate has been thoroughly investigated using various analytical techniques, including Elemental Analysis (EA), Thermal Analysis (TA), X-ray Powder Diffraction (XRD), Ultraviolet Absorption Spectrum (UV), Infrared Fourier Transform Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These studies have confirmed its chemical structure as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid dihydrate (Kan, 2011).

Chemical Reactions and Properties

Balofloxacin dihydrate participates in various chemical reactions due to its active functional groups. Studies have explored its photodegradation under simulated sunlight, revealing insights into its stability and degradation pathways. Photodegradation can lead to defluorination, decarboxylation, and piperazinyl oxidation and rearrangement, providing a deeper understanding of its environmental impact and chemical behavior (Ge et al., 2018).

Applications De Recherche Scientifique

Activité antibactérienne

La balofloxacine dihydratée est un antibiotique fluoroquinolone à activité orale et à large spectre antibactérien contre les bactéries Gram-négatives, Gram-positives et anaérobies . Elle peut être utilisée pour la recherche d'infections respiratoires, intestinales et urinaires .

Amélioration de la solubilité aqueuse

L'étude visait à améliorer la solubilité aqueuse de la balofloxacine (BLFX) en préparant les complexes d'inclusion (CI) de BLFX avec des cyclodextrines (CD). Dans cette étude, les CI à l'état solide ont été obtenus en utilisant la bêta-CD (β-CD), la 2-hydroxypropyl-β-CD (HP-β-CD), la 2, 6-diméthyl-β-CD (DM-β-CD) par une technique de lyophilisation .

Formation de complexes d'inclusion

La formation de CI a été confirmée par spectroscopie infrarouge à transformée de Fourier, calorimétrie différentielle à balayage, diffraction des rayons X sur poudre, résonance magnétique nucléaire et microscopie électronique à balayage .

Amélioration des taux de dissolution

Les résultats ont démontré que la solubilité dans l'eau et les taux de dissolution des trois CI étaient nettement améliorés par rapport à ceux de la BLFX mère .

Effet antibactérien

L'expérience bactériostatique a révélé que l'effet antibactérien de la BLFX n'était pas inhibé après encapsulation dans les CD .

6. Réduction des dommages aux cellules rénales et hépatiques Les dommages de la BLFX aux cellules rénales et hépatiques ont été réduits .

Conception d'une nouvelle forme posologique

La préparation réussie des CI de BLFX avec des CD a ouvert la possibilité de concevoir une nouvelle forme posologique de BLFX, qui promet de nombreuses applications cliniques .

Mécanisme D'action

Target of Action

Balofloxacin dihydrate is a fluoroquinolone antibiotic . Its primary target is DNA gyrase , an enzyme essential for bacterial DNA replication . This enzyme is responsible for supercoiling DNA, which is crucial for the transcription and replication processes in bacteria .

Mode of Action

Balofloxacin dihydrate functions by inhibiting the action of DNA gyrase . This inhibition prevents bacterial cells from reproducing or repairing themselves . The compound’s interaction with its target leads to the cessation of DNA replication, which is vital for bacterial growth and survival .

Biochemical Pathways

The inhibition of DNA gyrase by Balofloxacin dihydrate disrupts the normal biochemical pathways in bacteria. DNA gyrase is involved in the process of DNA replication, transcription, and repair . By inhibiting this enzyme, Balofloxacin dihydrate interferes with these processes, leading to the inability of the bacteria to multiply and survive .

Pharmacokinetics

As a fluoroquinolone, it is generally well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of Balofloxacin dihydrate’s action is the death of bacterial cells . By inhibiting DNA gyrase, the compound prevents the bacteria from replicating or repairing their DNA, leading to cell death . This makes Balofloxacin dihydrate effective against a wide range of Gram-positive and Gram-negative bacteria .

Safety and Hazards

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGNYJXOCPJAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151060-21-8 | |

| Record name | Balofloxacin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151060218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BALOFLOXACIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1AVB6TVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

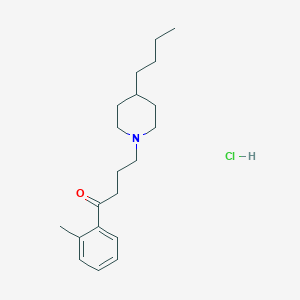

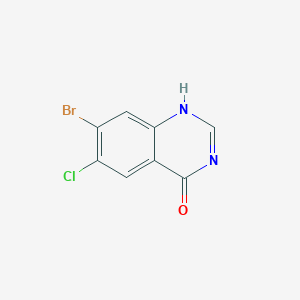

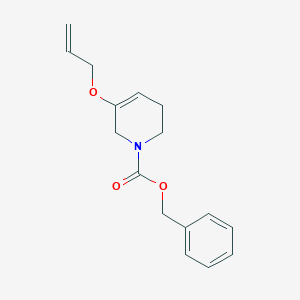

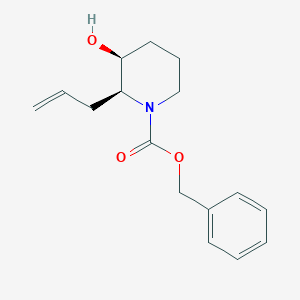

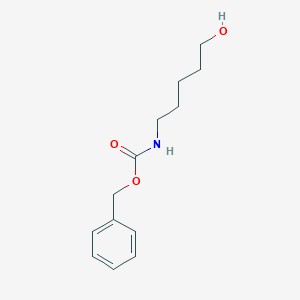

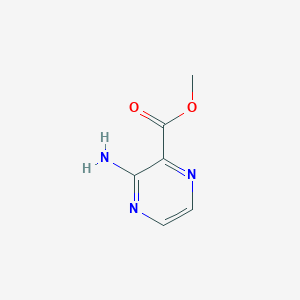

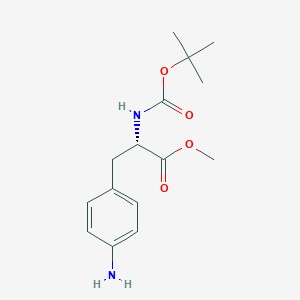

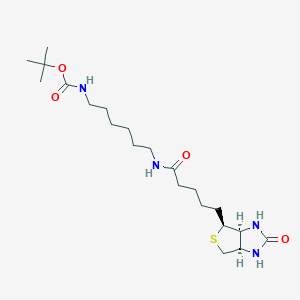

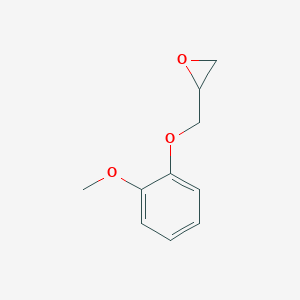

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)

![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)